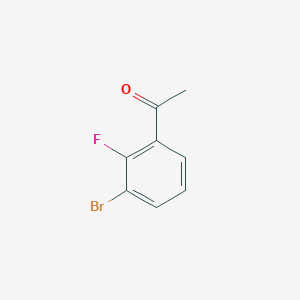

3'-Bromo-2'-Fluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLFYQYBXIVNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565737 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-61-5 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-2'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3'-Bromo-2'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired functionalities. 3'-Bromo-2'-Fluoroacetophenone, a disubstituted aryl ketone, has emerged as a highly valuable and versatile intermediate. Its significance lies in the unique interplay of its constituent functional groups: a reactive acetyl moiety, a synthetically malleable bromine atom, and a strategically positioned fluorine atom that profoundly influences the molecule's physicochemical properties. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in medicinal chemistry and materials science, offering field-proven insights for its effective utilization.

Core Identity and Physicochemical Properties

CAS Number: 161957-61-5[1][2][3][4]

This compound is a solid, appearing as a colorless to light yellow liquid or crystalline substance under standard conditions.[4] Its molecular structure and key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H6BrFO | [1][3][4] |

| Molecular Weight | 217.04 g/mol | [1][3][4] |

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethanone | [5] |

| Synonyms | 1-(3-Bromo-2-fluorophenyl)ethan-1-one, 3-Bromo-2-fluoroacetophenone | [1][2][3] |

| Boiling Point | 252.4±25.0 °C (Predicted) | [1][3] |

| Density | 1.535±0.06 g/cm3 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

The presence of the fluorine atom, a bioisostere for hydrogen, is a key feature, often employed to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[5]

Synthesis and Mechanistic Considerations

A common and effective method for the synthesis of this compound involves the reaction of a Weinreb amide, N-methoxy-N-methyl-3-bromo-2-fluorobenzamide, with an organometallic reagent such as methylmagnesium bromide.[1] This approach is favored for its high yield and selectivity.

Experimental Protocol: Synthesis via Weinreb Amide

-

Reaction Setup: A solution of N-methoxy-N-methyl-3-bromo-2-fluorobenzamide in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.

-

Grignard Addition: Methylmagnesium bromide (typically 3M in diethyl ether) is added slowly to the cooled solution. The reaction mixture is then allowed to warm gradually to room temperature and stirred for an extended period (e.g., 16 hours).[1]

-

Quenching: The reaction is quenched by the careful addition of an acidic solution (e.g., 2 M HCl) at 0°C until the pH reaches approximately 1.[1]

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Further purification can be achieved through techniques such as column chromatography if necessary.

Causality in Experimental Design:

-

Weinreb Amide: The use of a Weinreb amide is crucial as it forms a stable tetrahedral intermediate with the Grignard reagent, which resists over-addition to form a tertiary alcohol, a common side reaction with other carbonyl precursors like esters or acid chlorides.

-

Low-Temperature Addition: The initial addition of the Grignard reagent at -78°C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Acidic Workup: The acidic quench protonates the intermediate and facilitates the collapse of the tetrahedral intermediate to the desired ketone.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactions at the Bromine Position

The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[5]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of carbon-carbon bonds, introducing new aryl or alkyl groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes forms substituted alkenes.

-

Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, is another effective method for C-C bond formation.

These transformations are fundamental in building molecular complexity and are extensively used in the synthesis of pharmaceuticals and advanced materials.[5]

Transformations of the Carbonyl Group

The acetyl group is also a hub of reactivity.

-

Reduction: The carbonyl can be reduced to the corresponding alcohol, 1-(3-bromo-2-fluorophenyl)ethanol, using reducing agents like sodium borohydride.[5]

-

Alpha-Halogenation: The α-carbon to the ketone can be halogenated, for instance with bromine, to produce α-haloacetophenones which are themselves valuable synthetic intermediates.[6]

The strategic interplay between the bromine and fluorine atoms can also influence the regioselectivity of reactions on the aromatic ring.[7]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

This compound is a key precursor in the synthesis of a variety of bioactive molecules and functional materials.

-

Pharmaceuticals: It serves as an intermediate for the synthesis of kinase inhibitors, agrochemicals, and other therapeutic agents.[5] The presence of both bromine and fluorine allows for precise modification in structure-activity relationship (SAR) studies.[5] For instance, related bromo-fluoroacetophenone derivatives are used in the synthesis of compounds for studying enzyme inhibition and protein-ligand interactions.[8]

-

Materials Science: This molecule is a building block for the development of liquid crystals and organic electronic materials.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: Recommended personal protective equipment includes safety glasses, gloves, and a lab coat.[9] Handling should be done in a well-ventilated area or a fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Storage: Store in a cool, dry, and well-ventilated place, typically between 2-8°C.[1][3]

Always consult the material safety data sheet (MSDS) before use for complete and detailed safety information.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The synergistic combination of its functional groups provides chemists with a versatile and powerful tool for the construction of complex and valuable molecules. Its established synthetic routes, well-defined reactivity, and proven utility in both pharmaceutical and materials science research solidify its position as a cornerstone of modern chemical synthesis. For researchers and developers, a thorough understanding of this molecule's properties and potential is key to unlocking new avenues of innovation.

References

- 1. This compound | 161957-61-5 [chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 161957-61-5 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | High-Purity Supplier [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 3'-Bromo-2-(4-fluorophenyl)acetophenone | 898784-71-9 [smolecule.com]

- 9. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 3'-Bromo-2'-Fluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

This compound is a strategically substituted aromatic ketone that has emerged as a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a reactive acetyl group and a benzene ring functionalized with both bromine and fluorine atoms, provides a powerful and versatile synthetic platform. The bromine at the 3'-position serves as a prime handle for metal-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the 2'-fluoro substituent is a critical modulator of physicochemical properties. As a bioisostere for hydrogen, fluorine can enhance metabolic stability, improve bioavailability, and alter the electronic characteristics of a molecule, making it a favored element in drug design.[1]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, synthesis, reactivity, and applications of this key building block. The narrative emphasizes the causality behind experimental choices, providing not just protocols but also the scientific rationale that underpins them.

Core Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 161957-61-5 | [2][3][4] |

| Molecular Formula | C₈H₆BrFO | [3][4] |

| Molecular Weight | 217.04 g/mol | [3][4] |

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethanone | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 252.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the acetyl and aromatic protons.[2]

-

δ 2.67 (3H, d, ArCOCH₃)

-

δ 7.11 (1H, t, Ar)

-

δ 7.69-7.81 (2H, m, Ar)

-

Synthesis of this compound

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A common and effective method involves the reaction of a Weinreb amide with a Grignard reagent, which is known for its high yield and tolerance of functional groups.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Weinreb Amide Approach

This protocol describes the synthesis from N-methoxy-N-methyl-3-bromo-2-fluorobenzamide. The choice of a low temperature (-78°C) is critical to prevent over-addition of the highly reactive Grignard reagent to the ketone product. The Weinreb amide intermediate is specifically used because it forms a stable chelated intermediate that resists further nucleophilic attack.[2]

Materials:

-

3-bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Methylmagnesium bromide (3M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (10.89 g) in anhydrous tetrahydrofuran (100 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (21 mL, 3M in ether) dropwise to the stirred solution, maintaining the temperature at -78°C.[2]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.[2]

-

Workup: Cool the mixture to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 2 M HCl solution until the pH reaches ~1.[2]

-

Remove the THF solvent using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).[2]

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (200 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(3-bromo-2-fluorophenyl)ethanone.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The primary sites for transformation are the bromine atom and the carbonyl group.

Caption: Reactivity map of this compound.

Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine bond is the most versatile functional group for elaboration, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions.

This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5] It involves coupling the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[6] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a potentially coordinating ketone group present.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).[5][7]

-

Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 90-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the corresponding biaryl ketone.

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method.[8] This reaction couples the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands that facilitate the C-N bond-forming reductive elimination step.[9][10] The use of a non-nucleophilic, sterically hindered base is often required to promote the reaction while preventing unwanted side reactions.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

-

Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

-

Add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100°C in an oil bath and stir until the reaction is complete as determined by analytical methods.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Reactions at the Carbonyl Group

The ketone functionality offers a secondary site for chemical modification.

The carbonyl group can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective choice, typically used in protic solvents like methanol or ethanol.[1] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[1]

Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by slowly adding 1 M HCl until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-(3-bromo-2-fluorophenyl)ethanol.

Applications in Drug Discovery

The true value of this compound lies in its application as a key intermediate for the synthesis of complex, biologically active molecules. The presence of both bromine and fluorine allows for systematic exploration of a molecule's structure-activity relationship (SAR).[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. This building block provides a ready scaffold that can be elaborated via Suzuki or Buchwald-Hartwig reactions to introduce the necessary pharmacophoric elements for binding to the ATP pocket of a target kinase.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often leverages fluorinated intermediates to enhance potency and environmental stability.[1]

-

Materials Science: The rigid, functionalized aromatic structure makes it a useful precursor for developing liquid crystals and organic electronic materials.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as hazardous. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11] Some safety data sheets indicate it can cause severe skin burns and eye damage.[12]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust, fumes, or vapors.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is incompatible with strong oxidizing agents and strong bases.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops.[12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

References

- 1. This compound | High-Purity Supplier [benchchem.com]

- 2. This compound | 161957-61-5 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | 161957-61-5 [chemicalbook.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ikm.org.my [ikm.org.my]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 3'-Bromo-2'-Fluoroacetophenone

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, substituted acetophenones serve as critical building blocks for a vast array of functional molecules.[1] 3'-Bromo-2'-fluoroacetophenone (C₈H₆BrFO) is one such key intermediate, prized for its specific substitution pattern that allows for directed and versatile synthetic transformations.[2][3] The presence and precise location of the bromine and fluorine atoms, along with the acetyl group, bestow unique electronic properties and reactivity. Consequently, the unambiguous confirmation of its structure is not merely a procedural formality but a foundational requirement for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will move beyond a simple checklist of methods, instead focusing on the synergistic and self-validating nature of a well-designed analytical workflow.[4] The discussion will detail the causality behind experimental choices and the interpretation of spectral data, reflecting a field-proven strategy for absolute structural confidence.

Part 1: Foundational Analysis - Molecular Formula and Key Functional Groups

Before delving into the nuances of atomic connectivity, the initial step is to confirm the molecular formula and identify the core functional groups. Mass spectrometry and infrared spectroscopy are the primary tools for this phase.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

The first piece of evidence is the molecular weight. With a formula of C₈H₆BrFO, the expected monoisotopic mass is approximately 215.96 Da.[5] However, the most critical feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern.[6] Natural bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[7] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[8][9]

Expected High-Resolution Mass Spectrum Data:

| Ion | Calculated m/z | Expected Relative Abundance |

|---|---|---|

| [M]⁺ (C₈H₆⁷⁹BrFO)⁺ | 215.9631 | ~100% |

| [M+2]⁺ (C₈H₆⁸¹BrFO)⁺ | 217.9611 | ~98% |

The observation of this characteristic 1:1 doublet is a definitive confirmation of the presence of a single bromine atom in the molecule.[10]

Infrared (IR) Spectroscopy: Identifying the Carbonyl and Aromatic Framework

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within the molecule.

Key Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |

| ~1690-1680 | C=O Stretch (Aromatic Ketone) | This strong, sharp peak is highly characteristic of a ketone conjugated to an aromatic ring.[11][12] Its position is shifted to a lower frequency compared to a saturated ketone (~1715 cm⁻¹) due to resonance with the phenyl group.[13] |

| ~1580-1450 | Aromatic C=C Bending | Further evidence of the aromatic ring. |

| ~1260 | C-C(=O)-C Stretch | Associated with the acetophenone framework.[11] |

| ~1250-1200 | C-F Stretch | Indicates the presence of a fluorine atom on the aromatic ring. |

| ~600-500 | C-Br Stretch | Confirms the presence of the bromo substituent. |

The IR spectrum provides a functional group "fingerprint," confirming the presence of an aromatic ketone and the halogen substituents, which aligns perfectly with the proposed structure.

Part 2: Definitive Connectivity - The Power of Nuclear Magnetic Resonance (NMR)

While MS and IR confirm the pieces are present, NMR spectroscopy assembles the puzzle. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides the unambiguous atom-to-atom connectivity required for complete structure elucidation.[14][15]

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their relationships through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.80 | ddd | 1H | H-6' | Deshielded by ortho-carbonyl and meta-bromine. Coupled to H-4' and H-5' and F-2'. |

| ~7.70 | ddd | 1H | H-4' | Deshielded by para-carbonyl. Coupled to H-5' and H-6'. |

| ~7.15 | t | 1H | H-5' | Shielded relative to other aromatic protons. Appears as a triplet due to coupling with two adjacent protons (H-4' and H-6'). |

| ~2.67 | d | 3H | -COCH₃ | Appears as a doublet due to a small through-space coupling to the ortho-fluorine atom, a key indicator of this substitution pattern.[16][17] |

The downfield position of the aromatic protons is expected due to the electron-withdrawing nature of the acetyl group and halogens. The key observation is the doublet for the methyl protons, which strongly suggests the fluorine is in the 2'-position, allowing for a through-space coupling.[18]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. It provides a direct and highly sensitive probe of the fluorine's chemical environment.[19] For this compound, a single resonance is expected. Its chemical shift and coupling to neighboring protons (H-6' and potentially H-4') would provide further confirmation of its position on the aromatic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The most diagnostic signals are the carbonyl carbon and the carbons directly bonded to the halogens.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Couplings |

|---|---|---|

| ~195 | C=O | Typical for an aromatic ketone.[12] |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2' | Large one-bond coupling to fluorine is unmistakable proof of direct attachment. |

| ~138 (d, ²JCF ≈ 5 Hz) | C-1' | Smaller two-bond coupling to fluorine. |

| ~135 | C-6' | Aromatic carbon. |

| ~128 | C-4' | Aromatic carbon. |

| ~125 | C-5' | Aromatic carbon. |

| ~118 (d, ²JCF ≈ 20 Hz) | C-3' | Attached to bromine, also shows two-bond coupling to fluorine. |

| ~30 (d, ⁴JCF ≈ 10 Hz) | -COCH₃ | The observation of a four-bond C-F coupling is a powerful confirmation of the 2'-fluoro substitution, arising from a through-space interaction.[17] |

2D NMR Spectroscopy: The Final Proof of Connectivity

Two-dimensional NMR experiments correlate signals to definitively map the molecular structure. For this molecule, COSY and HMBC are particularly powerful.[20][21]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23] We would expect to see cross-peaks connecting all the adjacent aromatic protons: H-4' with H-5', and H-5' with H-6'. This confirms the arrangement of protons on the aromatic ring.[24]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[23]

Key Expected HMBC Correlations:

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| -COCH₃ | C=O | Confirms the methyl group is part of the acetyl function. |

| -COCH₃ | C-1' | Crucially links the acetyl group to the aromatic ring at the C-1' position. |

| H-6' | C=O, C-1', C-2', C-4' | Confirms the position of H-6' relative to the acetyl group and the other ring carbons. |

| H-4' | C-2', C-6', C-5' | Confirms the connectivity of the aromatic ring. |

The HMBC correlations provide an unbreakable chain of evidence, connecting the methyl protons to the carbonyl carbon, which is in turn connected to the C-1' position of the substituted aromatic ring.

Part 3: A Self-Validating Workflow and Experimental Protocols

The strength of this analytical approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with every piece of data.

Workflow Diagram

Caption: A synergistic workflow for structure elucidation.

Key HMBC Correlations Diagram

Caption: Critical HMBC correlations confirming connectivity.

Experimental Protocols

1. Sample Preparation for NMR:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

¹⁹F NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 64 scans.

-

COSY: Acquire using a standard gradient-selected pulse sequence over 256 t1 increments with 8 scans per increment.

-

HMBC: Acquire using a standard gradient-selected pulse sequence optimized for a long-range coupling constant of 8 Hz. Use 256 t1 increments with 16 scans per increment.

3. Mass Spectrometry (ESI-TOF):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

-

Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

-

Ensure the mass accuracy is calibrated to <5 ppm to confirm the elemental composition.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically employing mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can move from a molecular formula to a fully confirmed and unambiguous structure. The cross-validation between these techniques, particularly the key through-space couplings observed in NMR and the isotopic pattern in MS, provides the high level of confidence required for high-stakes applications in research and development. This integrated approach ensures that the molecular identity is not just assumed, but proven.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 161957-61-5 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. capotchem.com [capotchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 15. bbhegdecollege.com [bbhegdecollege.com]

- 16. This compound | 161957-61-5 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biophysics.org [biophysics.org]

- 20. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3'-Bromo-2'-Fluoroacetophenone

This guide provides a comprehensive technical overview of the synthetic pathways to 3'-Bromo-2'-Fluoroacetophenone, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, offering field-proven insights into experimental choices, reaction mechanisms, and process optimization.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 161957-61-5, is a substituted aromatic ketone of significant interest in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, offers multiple reactive sites for further functionalization. This dual halogenation allows for selective transformations, such as cross-coupling reactions at the bromine-bearing carbon and nucleophilic aromatic substitution influenced by the fluorine atom. The acetophenone moiety itself provides a handle for a wide range of chemical modifications, making this compound a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents.

| Property | Value |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.04 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 252.4±25.0 °C (Predicted) |

| Density | 1.535±0.06 g/cm³ (Predicted) |

Primary Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. This guide will focus on the two most prominent and scientifically robust methods: the Grignard Reaction and Friedel-Crafts Acylation. Each pathway presents a unique set of advantages and challenges, and the choice of method often depends on the desired scale, purity requirements, and available starting materials.

I. The Grignard Reaction Pathway: Precision and High Yield

The Grignard reaction offers a reliable and high-yielding route to this compound. This method typically involves the reaction of an organomagnesium reagent with a suitable electrophile. A particularly effective variation utilizes a Weinreb amide, which is known to prevent the common side reaction of double addition of the Grignard reagent.

Reaction Mechanism

The synthesis commences with the preparation of a Grignard reagent, in this case, methylmagnesium bromide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of a Weinreb amide, specifically N-methoxy-N-methyl-3-bromo-2-fluorobenzamide. The resulting tetrahedral intermediate is stabilized by chelation with the magnesium ion. Upon acidic workup, this intermediate collapses to form the desired ketone, this compound. The use of the Weinreb amide is crucial as it prevents the formation of a tertiary alcohol, a common byproduct in reactions with other acylating agents like esters or acid chlorides.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

The following protocol is a representative procedure for the synthesis of this compound via the Grignard reaction with a Weinreb amide.

Materials:

-

N-methoxy-N-methyl-3-bromo-2-fluorobenzamide

-

Methylmagnesium bromide (3M solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methoxy-N-methyl-3-bromo-2-fluorobenzamide (10.89 g) in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (21 mL of a 3M solution in ether) to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the pH of the aqueous layer is approximately 1.

-

Remove the THF by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield a light brown solid.

-

Dissolve the resulting solid in dichloromethane (200 mL) and wash with saturated aqueous NaHCO₃ (200 mL).

-

Separate the dichloromethane layer, dry with anhydrous sodium sulfate, and remove the solvent by rotary evaporation to afford this compound as a yellow oil.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |

| N-methoxy-N-methyl-3-bromo-2-fluorobenzamide | 262.08 | 10.89 g | 0.0415 |

| Methylmagnesium bromide | - | 21 mL (3M) | 0.063 |

| Product | 217.04 | 8.8 g | 0.0405 |

| Yield | 97% |

II. The Friedel-Crafts Acylation Pathway: A Classic Approach

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones and represents a viable alternative for the synthesis of this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-bromo-2-fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism and Regioselectivity

The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of an acylating agent (e.g., acetyl chloride or acetic anhydride) with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The acylium ion then attacks the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.

The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents. Both the fluorine and bromine atoms are ortho-, para-directing deactivators. The fluorine atom is a moderately deactivating ortho-, para-director due to the interplay of its strong inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance. Similarly, bromine is also an ortho-, para-directing deactivator.

In the case of 1-bromo-2-fluorobenzene, the incoming acetyl group will be directed to the positions ortho and para to both halogens. The primary product is expected to be this compound, where the acetyl group is para to the fluorine and ortho to the bromine. Steric hindrance from the bromine atom may disfavor substitution at the position between the two halogens.

Caption: Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.

Representative Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Bromo-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

After the addition is complete, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography.

Expected Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| 1-Bromo-2-fluorobenzene | 175.00 | 1.0 |

| Acetyl chloride | 78.50 | 1.05 |

| Aluminum chloride | 133.34 | 1.1 |

| Product | 217.04 | - |

| Expected Yield |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): δ 7.69-7.81 (m, 2H, Ar-H), 7.11 (t, 1H, Ar-H), 2.67 (d, 3H, -COCH₃).[5]

-

¹³C NMR (Predicted): Chemical shifts for the aromatic carbons would be expected in the range of 115-160 ppm, with the carbonyl carbon appearing downfield (>190 ppm) and the methyl carbon appearing upfield (~26 ppm). The carbon atoms attached to fluorine and bromine would show characteristic splitting patterns and chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-F and C-Br stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methyl and acetyl groups.

Comparative Analysis of Synthesis Routes

| Feature | Grignard Reaction (with Weinreb Amide) | Friedel-Crafts Acylation |

| Yield | Typically high to excellent (>90%) | Moderate to good (60-80%) |

| Purity | Generally high, with minimal byproducts | Can be lower due to potential for isomeric byproducts and polysubstitution (though less common for acylation) |

| Reaction Conditions | Requires strictly anhydrous conditions and inert atmosphere; low temperatures are often necessary. | Requires strictly anhydrous conditions; can sometimes be run at room temperature. |

| Reagents | Grignard reagents are highly moisture-sensitive and can be pyrophoric. Weinreb amides are specialty reagents. | Lewis acids like AlCl₃ are corrosive and moisture-sensitive. Acylating agents are readily available. |

| Scalability | Can be challenging to scale up due to the exothermic nature of Grignard reactions. | Well-established for large-scale industrial synthesis. |

| Substrate Scope | Generally tolerant of a wide range of functional groups if protected. | Less tolerant of electron-withdrawing groups on the aromatic ring and functional groups that can react with the Lewis acid. |

| Waste Generation | Generates magnesium salts as byproducts. | Generates significant amounts of acidic waste from the quenching of the Lewis acid catalyst. |

Conclusion and Outlook

Both the Grignard reaction and Friedel-Crafts acylation provide effective pathways for the synthesis of this compound. The Grignard approach, particularly with a Weinreb amide, offers superior yields and product purity, making it an excellent choice for laboratory-scale synthesis where precision is paramount. The Friedel-Crafts acylation, while potentially lower-yielding and more prone to side reactions, is a robust and scalable method that utilizes more readily available starting materials, making it a strong candidate for industrial production.

The choice between these two powerful synthetic tools will ultimately be guided by the specific needs of the researcher or process chemist, balancing the trade-offs between yield, purity, cost, and scalability. Further research into greener catalytic systems for Friedel-Crafts acylation could offer a more environmentally benign and efficient alternative in the future.

References

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 3'-Bromo-2'-Fluoroacetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic synthesis. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its versatile chemical reactivity, and highlight its critical applications in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural features for the synthesis of novel bioactive molecules and advanced materials.

Introduction: The Strategic Importance of this compound

This compound is a strategically disubstituted aryl ketone that has emerged as a valuable intermediate in advanced chemical research. Its structure is distinguished by three key functional components: a reactive acetyl group, a bromine atom, and a fluorine atom, all positioned on a benzene ring. This specific arrangement of functional groups is not coincidental; it is designed for maximum synthetic utility.

The bromine atom at the 3'-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the efficient and controlled introduction of complex carbon-based structures. Concurrently, the 2'-fluoro group plays a crucial role in modulating the molecule's physicochemical properties. In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of lead compounds.[1] Therefore, this compound is not merely a reagent but a sophisticated building block for creating next-generation chemical entities.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is foundational to its effective application. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 217.04 g/mol | [2][3] |

| Molecular Formula | C₈H₆BrFO | [2][3][4] |

| CAS Number | 161957-61-5 | [2][3][5] |

| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethanone | [3] |

| Synonyms | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | [4][5] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 252.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the reactivity of this compound. The diagram below illustrates its 2D structure.

Caption: 2D structure of 1-(3-bromo-2-fluorophenyl)ethanone.

Synthesis and Chemical Reactivity

The synthesis of this compound requires precise control of reaction conditions to achieve high yield and purity. Below is a validated, field-proven protocol.

Synthesis from a Weinreb Amide Precursor

A common and effective route involves the reaction of a Weinreb amide (N-methoxy-N-methyl-3-bromo-2-fluorobenzamide) with an organometallic reagent like methylmagnesium bromide.[2] The Weinreb amide is particularly useful because it prevents over-addition of the Grignard reagent, thus cleanly yielding the ketone.

-

Reaction Setup: A solution of N-methoxy-N-methyl-3-bromo-2-fluorobenzamide (10.89 g) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78°C using a dry ice/acetone bath.

-

Grignard Addition: Methylmagnesium bromide (21 mL of a 3M solution in ether) is added dropwise to the stirred solution. The choice of a Grignard reagent is causal; it acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. The low temperature is critical to control the reaction rate and prevent side reactions.[2]

-

Warming and Reaction: The reaction mixture is allowed to gradually warm to room temperature and stirred for 16 hours. This extended time ensures the reaction proceeds to completion.[2]

-

Reaction Quenching: The mixture is cooled to 0°C in an ice bath, and the reaction is carefully quenched by the slow addition of 2 M HCl until the pH reaches 1. This step hydrolyzes the intermediate and neutralizes any excess Grignard reagent.[2]

-

Extraction and Purification: The THF is removed via rotary evaporation. The product is then extracted from the aqueous residue using ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ to remove any remaining acid, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, 1-(3-bromo-2-fluorophenyl)-acetophenone.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Core Reactivity

-

Reactions at the Bromine Atom: The C-Br bond is the primary site for cross-coupling reactions. This enables the introduction of aryl, alkyl, or vinyl groups, making it a cornerstone for building molecular complexity.[1]

-

Transformations of the Carbonyl Group: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A common transformation is its reduction to the corresponding alcohol, 1-(3-bromo-2-fluorophenyl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

Applications in Research and Drug Development

The true value of this compound lies in its application as a precursor to high-value molecules.

-

Medicinal Chemistry: This compound is a vital building block for synthesizing novel fluorinated bioactive molecules.[1] Its derivatives are explored as potential kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom is known to improve metabolic stability and binding interactions within protein targets.[1][6] Related bromo-fluoroacetophenone structures are used to synthesize thiazole derivatives that have shown activity as correctors for the chloride transport defect in cystic fibrosis and as glutathione S-transferase Omega 1 inhibitors.[7]

-

Materials Science: Beyond pharmaceuticals, it serves as a precursor for the development of liquid crystals and organic electronic materials.[1] The rigid aromatic core and the potential for elaboration via the bromine handle make it suitable for creating structured organic materials with specific electronic properties. For instance, related compounds are used to create pyrazine ligands for phosphorescent iridium complexes used in organic light-emitting diodes (OLEDs).[7]

-

Agrochemicals: The synthesis of novel, highly functionalized agrochemicals is another area where this intermediate finds use, leveraging the same principles of metabolic resistance and bioactivity conferred by its structure.[1][6]

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

-

Recommended Handling Procedures:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[8][9]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from its unique combination of reactive sites. The strategic placement of its bromo, fluoro, and acetyl groups provides chemists with a reliable platform for constructing complex molecular architectures. Its proven utility in synthesizing bioactive compounds for drug discovery and functional materials for advanced applications ensures its continued importance in the field of organic chemistry.

References

- 1. This compound | High-Purity Supplier [benchchem.com]

- 2. This compound | 161957-61-5 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | 161957-61-5 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Buy 3'-Bromo-2-(4-fluorophenyl)acetophenone | 898784-71-9 [smolecule.com]

- 7. ossila.com [ossila.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3'-Bromo-2'-Fluoroacetophenone: An Essential Building Block in Modern Drug Discovery

Introduction

3'-Bromo-2'-fluoroacetophenone is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are instrumental in designing molecules with desired pharmacological profiles. The presence of the fluorine atom, in particular, can significantly influence metabolic stability, binding affinity, and lipophilicity, making this compound a valuable scaffold in medicinal chemistry.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not just raw data but also expert interpretation and field-proven insights into the causality behind the spectral features. We will delve into the nuances of through-space couplings in NMR, the electronic effects on vibrational frequencies in IR, and the characteristic fragmentation patterns in MS, providing a robust framework for the unequivocal identification and characterization of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture. The ortho-position of the fluorine atom relative to the acetyl group introduces fascinating and informative through-space coupling phenomena.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region is particularly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~2.67 | d (doublet) | 3H | -COCH₃ |

| 2 | ~7.11 | t (triplet) | 1H | H-5' |

| 3 | ~7.69-7.81 | m (multiplet) | 2H | H-4', H-6' |

Data reported in CDCl₃. Source: --INVALID-LINK--[1]

Expertise & Experience: The Causality Behind the Signals

-

Acetyl Protons (-COCH₃): The methyl protons of the acetyl group appear at approximately 2.67 ppm. Unusually for an acetyl methyl group which typically presents as a singlet, this signal is reported as a doublet.[1] This splitting is attributed to a through-space coupling with the adjacent fluorine atom, a phenomenon observed in 2'-fluoro-substituted acetophenone derivatives.[2] This five-bond coupling (⁵JHF) is a direct consequence of the spatial proximity of the methyl protons and the fluorine atom, which is a key structural confirmation.

-

Aromatic Protons (Ar-H):

-

The proton at the 5'-position (H-5') appears as a triplet around 7.11 ppm due to coupling with its two neighboring aromatic protons (H-4' and H-6').

-

The protons at the 4' and 6' positions (H-4' and H-6') resonate further downfield in the range of 7.69-7.81 ppm and appear as a multiplet due to their coupling with each other and with H-5'. The deshielding effect of the carbonyl group and the halogen substituents contributes to their downfield shift.

-

Diagram 1: Molecular Structure and ¹H NMR Assignments A diagram illustrating the structure of this compound with proton assignments.

References

An In-Depth Technical Guide to the Safe Handling and Use of 3'-Bromo-2'-Fluoroacetophenone

Introduction: Understanding the Molecule and Its Associated Risks

3'-Bromo-2'-Fluoroacetophenone (CAS No. 161957-61-5) is a halogenated acetophenone derivative increasingly utilized as a key building block in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity that is valuable for synthetic chemists.[1][3] The bromine atom serves as an effective leaving group for nucleophilic substitution reactions, while the highly electronegative fluorine atom influences the electron distribution of the aromatic ring, enhancing reaction selectivity.[3]

However, this same reactivity profile necessitates a comprehensive understanding of its potential hazards. As with many halogenated organic compounds, this compound presents risks of skin, eye, and respiratory irritation.[4] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols and insights herein are derived from a synthesis of regulatory data, academic literature, and established best practices for laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data informs everything from storage conditions to the selection of appropriate personal protective equipment (PPE).

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(3-bromo-2-fluorophenyl)ethanone | [4][5] |

| Synonyms | This compound | [4][5] |

| CAS Number | 161957-61-5 | [4][6] |

| Molecular Formula | C8H6BrFO | [5][6] |

| Molecular Weight | 217.04 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid or solid | [5][6] |

| Boiling Point | 252.4 ± 25.0 °C (Predicted) | [5] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temp. | 2-8°C | [5] |

Causality Insight: The predicted boiling point and density suggest that while the compound can exist as a solid or liquid at room temperature, it is not highly volatile under standard conditions.[5] However, heating or aerosolization during transfer can increase inhalation risk. The recommended refrigerated storage temperature (2-8°C) is crucial for maintaining long-term stability and preventing degradation.[5]

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with specific hazards that must be addressed through a structured risk assessment.[4][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

The "Why" Behind the Hazards:

-

Skin and Eye Irritation (H315, H319): Halogenated aromatic ketones are known irritants. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effects of the halogens, can lead to reactions with nucleophilic functional groups in skin proteins and tissues, causing irritation and potential damage.[3] Prolonged or repeated contact can exacerbate this effect.

-

Respiratory Irritation (H335): Inhalation of dust particles (if solid) or aerosols (if liquid) can irritate the mucous membranes of the respiratory tract.[4] This is a common property of reactive organic compounds and underscores the critical need for handling within a certified chemical fume hood.

Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. Before any procedure, researchers must systematically evaluate the potential for exposure and implement controls.

Caption: Risk Assessment and Mitigation Workflow.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

-

Primary Engineering Control: Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical step in preventing respiratory exposure.[4] The causality is simple: the hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and the user's breathing zone.

-

Administrative Controls: Standard Operating Procedures (SOPs):

-

Access Control: Only trained personnel should be permitted to handle this compound.

-

Designated Area: A specific area within a lab should be designated for working with this and similar halogenated compounds.[9]

-

Quantity Management: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.

-

Labeling: Ensure all containers are clearly labeled with the chemical name and primary GHS hazard pictograms.[9]

-

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are primary, robust PPE is mandatory. The choice of PPE must be based on a thorough risk assessment of the specific task.

-

Hand Protection: Wear nitrile or neoprene gloves.[9] Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for tasks with a higher risk of splash or for extended handling periods. Causality: These materials provide a barrier against incidental contact. Bromine compounds can be corrosive, and a physical barrier is essential to prevent skin irritation.[9]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] For procedures with a significant splash risk (e.g., quenching a reaction, large-scale transfers), a full-face shield should be worn in addition to goggles.[9] Causality: The compound is a serious eye irritant, and direct contact can cause significant damage.[4] Goggles provide a seal around the eyes, which standard safety glasses do not.

-

Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[8] Ensure clothing fully covers the legs and wear closed-toe shoes.[10]

Section 5: Detailed Experimental Protocols

Adherence to validated protocols is key to safety and reproducibility.

Protocol 5.1: Weighing and Transferring the Solid/Liquid

-

Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance inside the fume hood.

-

Tare: Place a clean, dry weighing vessel on the balance and tare it.

-

Dispensing: Using a clean spatula (for solids) or pipette (for liquids), carefully transfer the desired amount of this compound from the stock container to the weighing vessel.

-

Expert Insight: Perform this action slowly to minimize the generation of dust or aerosols.[7] Avoid "puffing" air from a pipette bulb into the container.

-

-

Sealing: Immediately and securely close the primary stock container.

-

Cleanup: Gently wipe the spatula or any contaminated surfaces with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated halogenated organic waste container.

-

Transfer: Carefully carry the tared vessel to your reaction setup, keeping it within the fume hood.

Protocol 5.2: Incompatible Materials and Storage

Proper segregation is critical to prevent hazardous reactions.

-

Storage Location: Store in a tightly closed container in a cool, dry, well-ventilated area, preferably in a refrigerated (2-8°C) and corrosives-compatible cabinet.[5][7]

-

Incompatibilities: Keep away from:

Section 6: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency Response Flowchart.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[4]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention is required.[7]

-

In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, get medical help.[12]

-

In Case of a Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9] Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[9] Ventilate the area.

Section 7: Waste Disposal

Disposal of this compound and associated waste must comply with local, state, and federal regulations.

-

Categorization: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[10][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]

-

Container Management: Waste containers must be kept closed except when adding waste, be properly labeled, and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.[9][11]

-

Decontamination: All glassware used with the compound must be rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A safety-first mindset, grounded in a deep understanding of the compound's properties and the causality behind handling protocols, is non-negotiable. By integrating the engineering controls, administrative procedures, and detailed protocols outlined in this guide, research professionals can mitigate risks effectively. This framework of proactive risk assessment, validated handling procedures, and emergency preparedness ensures a safe and productive environment for advancing scientific discovery.

References

- 1. Buy 3'-Bromo-2-(4-fluorophenyl)acetophenone | 898784-71-9 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 161957-61-5 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. scienceready.com.au [scienceready.com.au]

- 11. LCSS: BROMINE [web.stanford.edu]

- 12. 3'-Bromo-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 13. community.preproom.org [community.preproom.org]

An In-depth Technical Guide to 1-(3-bromo-2-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-bromo-2-fluorophenyl)ethanone (CAS No: 161957-61-5), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, characterization, synthesis, and safe handling.

Compound Identification and Physical Properties

1-(3-bromo-2-fluorophenyl)ethanone, also known as 3-Bromo-2-fluoroacetophenone, is a halogenated aromatic ketone. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity, making it a valuable building block in the synthesis of more complex molecules.[1]

Physical Appearance: The compound typically presents as a solid.[2] Depending on its purity, its appearance can range from a white or pale yellow solid to a beige powder.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3-bromo-2-fluorophenyl)ethanone

| Property | Value | Source(s) |

| CAS Number | 161957-61-5 | [2] |

| Molecular Formula | C₈H₆BrFO | [2] |

| Molecular Weight | 217.035 g/mol | [2] |

| Appearance | Solid, white to yellow/beige powder | [2] |

| Melting Point | 42 °C | [3] |

| Boiling Point | 251 - 252.4 °C (Predicted) | [2][3] |

| Density | 1.535 g/cm³ (Predicted) | [2] |

| Flash Point | 106.5 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents. Insoluble in water. | [1][4] |

Spectroscopic Characterization

Definitive identification and purity assessment of 1-(3-bromo-2-fluorophenyl)ethanone rely on a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for identifying the hydrogen atoms within the molecule. The aromatic protons will appear as multiplets in the aromatic region, while the methyl protons of the ethanone group will present as a distinct singlet or doublet, depending on neighboring atoms.

-

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present. Key expected peaks would include a strong absorption band for the carbonyl (C=O) group of the ketone and bands corresponding to the C-Br, C-F, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive indicator for bromine-containing compounds. An Electrospray Ionization (ESI) mass spectrum would likely show a peak at m/z 217, corresponding to [M+H]⁺.[3]

Authoritative Note: When analyzing any synthesized batch, comparing the obtained spectroscopic data with reference spectra from reputable sources is a critical step for validation. Minor shifts in peak positions can occur based on the solvent used and the specific instrument's calibration.

Synthesis Methodology

1-(3-bromo-2-fluorophenyl)ethanone is typically synthesized via a Grignard reaction. This method is favored for its reliability and efficiency in forming carbon-carbon bonds.

Workflow for Synthesis

The general workflow involves the reaction of a Weinreb amide precursor with a methylmagnesium halide.

Detailed Experimental Protocol

Causality Note: The use of a Weinreb amide (N-methoxy-N-methylamide) is a strategic choice. Unlike more reactive substrates like acid chlorides or esters, the Weinreb amide forms a stable tetrahedral intermediate with the Grignard reagent, which resists over-addition. This intermediate collapses to the desired ketone only upon acidic work-up, thus preventing the formation of the tertiary alcohol byproduct and leading to a cleaner reaction with higher yield.

-

Preparation: To a stirred solution of 3-Bromo-2-fluoro-N-methoxy-N-methyl-benzamide in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the reaction vessel to 0°C using an ice bath.[2][3]

-